3-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of its members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a morpholine ring and a benzonitrile group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage .Future Directions
Mechanism of Action
Target of Action
The primary target of 3-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a highly promising target in the treatment of Parkinson’s disease (PD), as patients carrying LRRK2 mutations exhibit symptoms almost indistinguishable from idiopathic PD patients . This suggests a common mechanism between inherited and sporadic PD .
Mode of Action
The compound interacts with its target, LRRK2, by inhibiting its kinase activity . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity . Therefore, inhibitors of LRRK2, like this compound, are potentially useful in the treatment of PD .
Biochemical Pathways
It is known that lrrk2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, the compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is noted that the compound is a highly potent, brain penetrant, and selective lrrk2 inhibitor , suggesting good bioavailability and ability to cross the blood-brain barrier.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibition of LRRK2. This could lead to modulation of the cellular processes in which LRRK2 is involved, potentially alleviating the symptoms of PD .
Properties
IUPAC Name |
3-[[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c18-11-14-4-3-5-15(10-14)12-19-8-9-22-16(13-19)17(21)20-6-1-2-7-20/h3-5,10,16H,1-2,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFFRVOKFQULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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